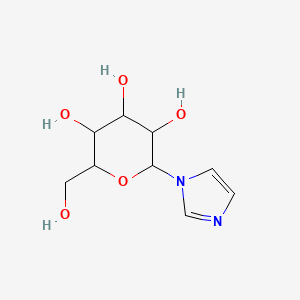

1-Hexopyranosyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61425-05-6 |

|---|---|

Molecular Formula |

C9H14N2O5 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |

InChI |

InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |

InChI Key |

MFFNQAMHVXENEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Hexopyranosyl-1H-imidazole in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the molecule's atomic framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis by revealing the chemical environment of each proton and carbon atom in the molecule. ualberta.carsc.org The ¹H NMR spectrum displays signals for each unique proton, with their chemical shifts (δ) indicating the electronic environment, and signal multiplicity (splitting patterns) revealing adjacent, coupled protons. For a typical derivative like 1-β-D-glucopyranosyl-1H-imidazole, distinct signals would be observed for the anomeric proton of the sugar, the other sugar ring protons, and the protons of the imidazole (B134444) ring.

Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom. rsc.orgnewdrugapprovals.orgbu.edu The chemical shifts differentiate the carbons of the pyranose ring from those in the imidazole moiety. Quaternary carbons, such as the C-2 carbon of the imidazole ring, are also readily identified.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound derivative. Note: Data is illustrative. Actual chemical shifts can vary based on solvent and specific hexopyranose isomer.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1' (Anomeric) | ~5.5 - 6.0 | ~85 - 90 |

| H-2', H-3', H-4', H-5' | ~3.5 - 4.5 | ~70 - 80 |

| H-6'a, H-6'b | ~3.7 - 3.9 | ~60 - 65 |

| H-2 | ~7.8 - 8.2 | ~135 - 140 |

| H-4 | ~7.1 - 7.5 | ~125 - 130 |

| H-5 | ~7.1 - 7.5 | ~118 - 122 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning these signals and establishing the molecule's connectivity and stereochemistry. researchgate.netemerypharma.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. mdpi.comepfl.ch Cross-peaks in the COSY spectrum map the entire spin system of the hexopyranose ring, allowing for the sequential assignment of protons from the anomeric proton (H-1') through to the H-6' protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.chhmdb.cayoutube.com This powerful technique allows for the definitive assignment of carbon signals based on the previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. epfl.chyoutube.com A key correlation in the HMBC spectrum of this compound is the cross-peak between the anomeric proton (H-1') of the sugar and the C-5 carbon of the imidazole ring, which definitively confirms the N-C glycosidic linkage point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. nih.gov For example, correlations between the anomeric proton (H-1') and protons on the same face of the pyranose ring (e.g., H-3' and H-5') can confirm the β-anomeric configuration.

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR method used to screen for binding and to map the binding epitope of a ligand interacting with a macromolecular target, such as a protein. nih.govresearchgate.netgu.se In an STD NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. unisa.itresearchgate.net This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a "difference" spectrum is obtained which shows signals only from the protons of the ligand that are in close contact with the protein. researchgate.net The intensity of these signals is proportional to how close they are to the protein surface, allowing for the identification of the specific parts of the this compound molecule that are crucial for binding. nih.gov

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. mdpi.comuhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. researchgate.netmdpi.com This analysis provides definitive confirmation of the molecular structure, including the absolute stereochemistry of the hexopyranose ring and the geometry of the imidazole ring. nih.gov

Table 2: Illustrative Crystallographic Data for an Imidazole Derivative. Note: This data is representative of a typical organic molecule and not specific to this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.668 (2) |

| b (Å) | 11.941 (3) |

| c (Å) | 13.164 (3) |

| β (°) | 91.557 (1) |

| Volume (ų) | 1518.9 (6) |

| Z | 4 |

Data adapted from a representative imidazole derivative crystal structure. mdpi.com

The crystal structure reveals not only the intramolecular details but also how the molecules pack together in the crystal lattice. irb.hr Hydrogen bonds play a crucial role in directing the supramolecular assembly of this compound. nih.govresearchgate.net The hydroxyl groups of the sugar moiety act as hydrogen-bond donors, while the oxygen atoms and the imine-type nitrogen of the imidazole ring can act as hydrogen-bond acceptors. researchgate.netnih.gov The analysis of these hydrogen-bonding networks provides insight into the forces that stabilize the crystal structure and can influence the compound's physical properties. nih.gov Furthermore, other non-covalent interactions, such as π-stacking between imidazole rings, can also be observed and quantified. nih.gov

Investigating Tautomerism and Conformational Preferences in the Solid State

In the solid state, the structure of this compound can be elucidated using single-crystal X-ray crystallography. This powerful technique determines the precise spatial arrangement of atoms within a crystalline lattice, offering definitive evidence of the molecule's conformation and the specific tautomeric form present in the crystal. libretexts.org For imidazole-containing compounds, X-ray crystallography can distinguish between different tautomers by locating the position of the hydrogen atom on the imidazole ring. jeol.com For instance, studies on related imidazole derivatives have successfully used X-ray diffraction to identify the protonation state of the imidazole nitrogen atoms and the resulting hydrogen-bonding networks that stabilize the crystal structure. nih.govmdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C9H14N2O5. derpharmachemica.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In-source fragmentation can lead to characteristic marker ions. mpg.de For this compound, fragmentation would likely involve the cleavage of the glycosidic bond between the hexopyranosyl ring and the imidazole moiety. This would result in the formation of a prominent ion corresponding to the protonated imidazole ring and another ion representing the oxonium ion of the hexopyranosyl ring. Further fragmentation of the sugar ring can also occur, providing additional structural clues. nii.ac.jp Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar molecules like glycosides, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. mpg.de

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]+ | C9H15N2O5+ | 231.0975 |

| [M+Na]+ | C9H14N2NaO5+ | 253.0795 |

| [M-H]- | C9H13N2O5- | 229.0830 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. libretexts.org

The hydroxyl (-OH) groups of the hexopyranosyl moiety will exhibit a broad absorption band in the region of 3600-3300 cm⁻¹. The C-H stretching vibrations of both the sugar ring and the imidazole ring are expected to appear around 3100-2850 cm⁻¹. libretexts.org The stretching vibrations of the C=N and C=C bonds within the imidazole ring will likely produce absorptions in the 1680-1450 cm⁻¹ region. researchgate.netresearchgate.net Furthermore, the C-O stretching vibrations of the numerous alcohol groups and the glycosidic bond will be visible in the fingerprint region, typically between 1260 and 1000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3600 - 3300 (broad) | Stretching |

| C-H (alkane and aromatic) | 3100 - 2850 | Stretching |

| C=N, C=C (imidazole ring) | 1680 - 1450 | Stretching |

| C-O (alcohols, ether) | 1260 - 1000 | Stretching |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula of this compound, which can then be compared with the molecular formula obtained from mass spectrometry. For a compound with the molecular formula C9H14N2O5, the theoretical elemental composition can be calculated. ugent.be

Table 3: Theoretical Elemental Analysis Data for this compound (C9H14N2O5)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 46.95% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.13% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.17% |

| Oxygen | O | 16.00 | 5 | 80.00 | 34.75% |

| Total | 230.222 | 100.00% |

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound. derpharmachemica.com

Mechanistic Organic Chemistry and Reactivity of 1 Hexopyranosyl 1h Imidazole

Reaction Mechanisms Involving the Imidazole (B134444) Nitrogen Atoms (N1 and N3)

The imidazole ring possesses two nitrogen atoms, N1 and N3, which are at the heart of its chemical reactivity. Their differing electronic environments govern the pathways of various reactions.

N-Alkylation and N-Acylation Pathways and Regioselectivity

The N-alkylation and N-acylation of imidazoles are fundamental transformations for introducing diverse functional groups. In the case of an unsymmetrically substituted imidazole like 1-Hexopyranosyl-1H-imidazole, the reaction can occur at either N1 or N3, leading to isomeric products. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (neutral or basic), and the steric and electronic properties of the substituents on the imidazole ring. otago.ac.nzacs.org

Under neutral conditions, the reaction often proceeds through an SE2' mechanism on the free base. otago.ac.nz The tautomeric equilibrium of the imidazole ring plays a crucial role in determining the product ratio. For imidazoles with electron-withdrawing substituents, the tautomer with the substituent at the 4-position is often dominant. otago.ac.nz Although this tautomer is less reactive, its higher concentration can lead to the formation of the 1-alkyl-5-substituted imidazole as the major product. otago.ac.nz

In basic media, the imidazole exists as the imidazolide (B1226674) anion, and the alkylation follows SE2cB kinetics. otago.ac.nz In this scenario, electronic and steric effects are the primary determinants of regioselectivity. otago.ac.nz Electron-withdrawing groups deactivate the closer nitrogen atom, favoring attack at the more remote nitrogen. otago.ac.nz Steric hindrance from both the substituent on the imidazole ring and the incoming electrophile also directs the reaction towards the less sterically crowded nitrogen atom. otago.ac.nz The use of phase transfer catalysts, such as polyethylene (B3416737) glycols, can facilitate the N-alkylation of imidazoles by alkyl halides. sioc-journal.cn

A summary of factors influencing regioselectivity in imidazole N-alkylation is presented below:

| Factor | Influence on Regioselectivity |

| Reaction Conditions | Neutral: Tautomeric equilibrium is a dominant factor. otago.ac.nzBasic: Electronic and steric effects on the imidazolide anion are key. otago.ac.nz |

| Electronic Effects | Electron-withdrawing groups favor alkylation at the more distant nitrogen atom in basic conditions. otago.ac.nz |

| Steric Effects | Increased steric bulk of the substituent or the alkylating agent favors reaction at the less hindered nitrogen. otago.ac.nz |

| Protecting Groups | The use of protecting groups like the SEM (2-(trimethylsilyl)ethoxymethyl) group can enable regioselective N-alkylation. acs.orgnih.gov |

Protonation and Deprotonation Dynamics of the Imidazole Ring

The imidazole ring is amphoteric, meaning it can act as both a base and an acid. wikipedia.orgatamankimya.com The lone pair of electrons on the N3 nitrogen makes it the basic site, with a pKa of the conjugate acid around 7.0. wikipedia.orgatamankimya.comnih.gov This makes imidazole a useful buffer in the pH range of 6.2 to 7.8. wikipedia.org Protonation at N3 results in the formation of a symmetric imidazolium (B1220033) cation. atamankimya.com

The proton on the N1 nitrogen is acidic, with a pKa of approximately 14.5, making it more acidic than alcohols but less so than carboxylic acids. wikipedia.orgatamankimya.com Deprotonation at N1 yields the symmetrical imidazolide anion. wikipedia.orgatamankimya.com

The protonation state of the imidazole ring is crucial for its role in biological systems and as a catalyst. The ability to accept and donate protons is fundamental to the function of histidine residues in enzymes.

Prototropic Annular Tautomerism in Imidazole Systems

Prototropic tautomerism is the relocation of a proton within a molecule. wikipedia.org In the case of the imidazole ring, annular tautomerism involves the migration of a proton between the two nitrogen atoms, N1 and N3. wikipedia.orgchemeurope.com This results in two tautomeric forms that are in dynamic equilibrium. humanjournals.com For an unsubstituted imidazole, these two forms are identical. However, for a substituted imidazole like this compound, the two tautomers are distinct isomers.

This tautomerism is a subset of acid-base behavior and is a key feature of many heterocyclic systems. chemeurope.comclockss.org The position of the equilibrium can be influenced by factors such as the nature of the substituents and the solvent. researchgate.net For instance, in protonated imidazoles, electron-donating groups can stabilize the non-aromatic tautomer, while electron-withdrawing groups favor the aromatic form. researchgate.net In aqueous solution, water molecules can form a hydrogen-bonding network that facilitates the proton transfer between the tautomeric forms. researchgate.net The study of this tautomerism is essential for understanding the reactivity and biological function of imidazole-containing compounds. clockss.orgnih.govnih.gov

Chemical Transformations of the Hexopyranosyl Moiety

The hexopyranosyl portion of the molecule also undergoes a variety of chemical reactions, from the cleavage of the bond connecting it to the imidazole to derivatization of its hydroxyl groups.

Glycosidic Bond Cleavage and Formation Mechanisms

The N-glycosidic bond connects the anomeric carbon of the hexopyranose to the N1 of the imidazole ring. wikipedia.org The stability of this bond is significant, though it is susceptible to hydrolysis under acidic conditions. ttu.eenumberanalytics.com

The mechanism of acid-catalyzed hydrolysis typically involves protonation of the heterocyclic base, which makes it a better leaving group. ttu.eevaia.com For purine (B94841) nucleosides, protonation is thought to occur at the N7 position of the imidazole ring. ttu.ee The cleavage of the N-glycosidic bond can proceed through a stepwise (SN1-like) or a concerted (SN2-like) mechanism. wikipedia.org In the stepwise mechanism, the leaving group departs first, forming an oxacarbenium ion intermediate, which is then attacked by water. wikipedia.org In the concerted mechanism, the nucleophilic attack by water occurs as the leaving group departs. wikipedia.org Studies on deoxynucleosides suggest a DN*AN mechanism, where the glycosidic bond breaks and reforms before the leaving group diffuses away. nih.gov

The formation of this compound can be achieved through various glycosylation methods, which involve the reaction of a suitably protected hexopyranosyl donor with an imidazole derivative. numberanalytics.com One proposed pathway for the formation of 1H-imidazole derivatives from monosaccharides involves the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde. researchgate.net

Derivatization Reactions on the Sugar Ring

The hydroxyl groups on the hexopyranosyl ring provide sites for a wide range of derivatization reactions. These reactions are often employed to modify the properties of the molecule, for instance, to facilitate chromatographic separation or to synthesize analogs with different biological activities. mdpi.com

Common derivatization strategies include:

Esterification: The hydroxyl groups can be esterified, for example, with propionic anhydride, to reduce the polarity of the molecule. mdpi.com

Alkylation: The hydroxyl groups can be alkylated to introduce various functional groups.

Formation of C-glycosides: The anomeric hydroxyl group can be replaced with a carbon-based substituent, creating a more stable C-glycosidic bond. researchgate.net

Introduction of other functional groups: A variety of other functional groups can be introduced onto the sugar ring to create modified nucleosides with diverse properties. mdpi.combeilstein-journals.orgsemanticscholar.org

These derivatization reactions are crucial in the synthesis of novel nucleoside analogs for various applications. researchgate.net

Reactivity at the Imidazole Carbon Positions

The reactivity of the imidazole ring in this compound is influenced by the presence of the hexopyranosyl substituent and the inherent electronic properties of the imidazole heterocycle. The imidazole ring is an electron-rich aromatic system, but the two nitrogen atoms also impart distinct reactivity patterns at the C2, C4, and C5 positions.

Electrophilic Substitution:

The imidazole ring is susceptible to electrophilic attack, although it is generally less reactive than pyrrole (B145914) but more reactive than pyridine. oxfordsciencetrove.comquora.com The presence of the electron-donating hexopyranosyl group at the N1 position is expected to increase the electron density of the imidazole ring, thereby activating it towards electrophilic substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In N-substituted imidazoles, the C5 position is generally the most reactive towards electrophiles, followed by the C4 and then the C2 position. quora.comnih.gov This regioselectivity can be attributed to the relative stability of the cationic intermediates formed upon electrophilic attack at each position.

Studies on related N-alkylimidazoles have shown that direct C-H arylation, a type of electrophilic substitution, can be achieved with high regioselectivity. For instance, palladium-catalyzed arylation of N-SEM-imidazoles (where SEM is 2-(trimethylsilyl)ethoxymethyl) can be directed to either the C5 or C2 position by tuning the reaction conditions. nih.gov While specific studies on this compound are limited, these findings on analogous compounds provide a framework for predicting its reactivity.

Nucleophilic Substitution:

Nucleophilic substitution reactions at the carbon atoms of the imidazole ring are generally difficult due to the electron-rich nature of the heterocycle. oxfordsciencetrove.com Such reactions typically require the presence of a good leaving group on the ring or activation by strong electron-withdrawing groups, which are not present in the parent this compound.

However, nucleophilic substitution can be relevant in the synthesis of C-glycosyl imidazoles, which are isomers of N-glycosyl imidazoles like this compound. For instance, the synthesis of C-glucopyranosyl imidazoles has been achieved through nucleophilic substitution of a tosylhydrazone on a benzyl (B1604629) bromide. researchgate.net

Functional group interconversion (FGI) refers to the transformation of one functional group into another. tgc.ac.inarchive.org For the imidazole moiety of this compound, this could involve modifications of substituents that might be introduced onto the imidazole ring through electrophilic substitution.

Common FGI reactions applicable to a substituted imidazole ring include:

Conversion of a nitro group: A nitro group, introduced via nitration, can be reduced to an amino group. This amino group can then be further modified, for example, through diazotization followed by substitution.

Halogen-metal exchange: A halogen atom on the imidazole ring can be exchanged for a metal (e.g., lithium or magnesium), creating an organometallic species that can react with various electrophiles to introduce new functional groups.

Modification of a carboxyl group: A carboxyl group, which could be introduced via metallation followed by carboxylation, can be converted into esters, amides, or reduced to a hydroxymethyl group.

Electrophilic and Nucleophilic Substitution Reactions

Oxidative and Reductive Transformations of this compound

The hexopyranosyl and imidazole moieties of the molecule can undergo oxidative and reductive transformations under specific conditions.

Oxidation:

The imidazole ring itself is relatively resistant to oxidation. However, strong oxidizing agents can lead to ring cleavage. More controlled oxidation can occur at substituents on the imidazole ring. For instance, lead dioxide oxidation of a related imidazole derivative in acetic acid resulted in the formation of an acetoxy-substituted imidazole. rsc.org

The hexopyranosyl moiety contains primary and secondary alcohol groups that are susceptible to oxidation. The specific outcome of the oxidation (aldehyde, ketone, or carboxylic acid) depends on the reagent used and the reaction conditions. For example, an oxidation-reduction sequence is a known method for achieving inversion of stereochemistry at a specific carbon atom in a sugar ring. ualberta.caqub.ac.uk

Reduction:

The imidazole ring is generally resistant to catalytic hydrogenation under conditions that would reduce a benzene (B151609) ring. Reduction of the imidazole ring is possible but often requires harsh conditions.

The hexopyranosyl moiety does not have functional groups that are readily reduced. However, if functional groups are introduced, such as a carbonyl group via oxidation, they can be subsequently reduced. For instance, the reduction of an azido (B1232118) group to an amino group is a common transformation in the synthesis of carbohydrate derivatives. qub.ac.uk

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comresearchgate.net The structure of this compound, with its hydrogen-bond donating and accepting capabilities from both the sugar and imidazole moieties, makes its derivatives interesting candidates for self-assembly and the formation of supramolecular structures.

The imidazole ring can participate in hydrogen bonding (acting as both a donor and acceptor), π-π stacking interactions, and coordination with metal ions. mdpi.combohrium.com The hexopyranosyl group, with its multiple hydroxyl groups, is also highly capable of forming extensive hydrogen bond networks.

These non-covalent interactions can direct the assembly of this compound derivatives into organized structures like gels, liquid crystals, or nanoparticles. mdpi.com For example, the self-assembly of imidazole and natural protein molecules on gold nanoparticles has been reported. mdpi.com

The combination of the imidazole and sugar units can lead to complex self-assembly behaviors. For instance, glycoconjugates have been used to promote the degradation of molecular nanofibrils through supramolecular interactions, a process termed "supramolecular glycosylation". nih.gov Derivatives of this compound could potentially be designed to form specific supramolecular architectures for applications in materials science or as mimics of biological systems. researchgate.net

Computational and Theoretical Investigations of 1 Hexopyranosyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to analyze the electronic structure of molecules. arxiv.org These calculations can determine various molecular properties, such as optimized geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and chemical behavior. caltech.educhemrxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate imidazole-containing compounds. researchgate.net For instance, studies on imidazole (B134444) derivatives often use basis sets like 6-31G(d) or 6-311+G(2d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The electronic structure of the imidazole ring is of particular interest. X-ray emission spectroscopy (XES) and resonant inelastic soft X-ray scattering (RIXS), supported by calculations, have been used to study the occupied and unoccupied electronic orbitals of imidazole in aqueous solutions. rsc.org Such studies reveal that the electronic structure is only slightly influenced by hydrogen bonding with the solvent, allowing for the distinct characterization of the non-equivalent nitrogen and carbon atoms within the ring. rsc.org These computational approaches can precisely map the electron density, highlighting the aromatic nature of the imidazole ring and the influence of the attached hexopyranosyl group on its electronic properties.

A key feature of the imidazole ring in 1-Hexopyranosyl-1H-imidazole is its capacity for prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the imidazole ring (N-1 and N-3). chimia.ch The imidazole moiety can exist in two neutral tautomeric forms, which can significantly influence the molecule's conformational preferences and interaction patterns. nih.govresearchgate.net

The stability of these tautomers is influenced by the environment (e.g., solvent polarity) and the nature of substituents. nih.gov Quantum chemical calculations are essential for determining the relative energies of the tautomers and the energy barrier for their interconversion. In imidazole-amino acid derivatives, the energy difference between tautomers can be very small (less than 0.45 kcal/mol), suggesting they exist in a dynamic equilibrium. nih.gov The preferred tautomer can shift with changes in solvent polarity; non-polar environments may favor one form, while polar environments favor the other. nih.gov Computational analysis can predict which nitrogen atom is more likely to be protonated, which is crucial for understanding its role in biological interactions, such as hydrogen bonding with a protein receptor. The consideration of different tautomeric states is critical in computational studies like molecular docking, as they can exhibit different physicochemical properties and binding modes. nih.gov

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. solubilityofthings.combrsnc.in This theory is a powerful tool for predicting chemical reactivity. solubilityofthings.com The key to this predictive power lies in the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of the HOMO and LUMO can predict how this compound will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. Regions with a high LUMO density are susceptible to attack by nucleophiles.

By calculating and visualizing the HOMO and LUMO of this compound, researchers can predict the most reactive sites. For example, the non-bonding electron pairs on the nitrogen atoms of the imidazole ring are expected to contribute significantly to the HOMO, making them likely sites for protonation or coordination to metal ions. The delocalized π-system of the imidazole ring will also feature prominently in the frontier orbitals. solubilityofthings.com Furthermore, MO theory allows for the calculation of the bond order, which indicates the stability of the bonds within the molecule. brsnc.inyoutube.com

Tautomeric Equilibrium Analysis and Stability

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, complementing the static picture from quantum chemical calculations. These methods are crucial for studying large-scale conformational changes and interactions with other molecules, such as proteins.

The hexopyranosyl ring itself typically adopts a stable chair conformation (such as a ⁴C₁ conformation). researchgate.net However, the orientation of the imidazole ring relative to the sugar ring is flexible. Torsional energy plays a critical role in determining the preferred conformations around the glycosidic linkage. core.ac.uk In similar N-glycosides with charged heterocyclic rings, the substituent at the anomeric carbon can prefer an equatorial position due to a "reverse anomeric effect". researchgate.net Molecular mechanics or quantum chemical methods can be used to construct a potential energy surface by systematically rotating the dihedral angles that define the glycosidic linkage (e.g., φ and ψ angles). This analysis identifies low-energy, stable conformers and the energy barriers between them, which is essential for understanding how the molecule presents itself for interaction with biological targets. ualberta.ca

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a macromolecular target, typically a protein. pensoft.net This method is central to structure-based drug design. frontiersin.orgnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org

For this compound, docking simulations can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions may include:

Hydrogen bonds: between the hydroxyl groups of the sugar and the nitrogen atoms of the imidazole ring with polar residues in the protein.

Hydrophobic interactions: involving the C-H groups of the sugar and imidazole rings.

π-π stacking: between the aromatic imidazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

To account for the flexibility of the protein target, advanced docking protocols may use an ensemble of protein conformations or perform flexible ligand docking. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time in a simulated physiological environment, providing a more accurate and dynamic picture of the binding event. pensoft.netscielo.br

Conformational Analysis of the Hexopyranosyl Linkage

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govkoreascience.kr For imidazole derivatives, QSAR models have been successfully developed to predict activities such as antifungal and anticancer effects. scielo.brnih.gov

The general QSAR workflow involves several key steps:

Data Set Collection: A series of imidazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest, are used to build an equation that relates the descriptors to the biological activity. scielo.brnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. koreascience.kr

A QSAR study on this compound and its hypothetical derivatives would involve calculating descriptors and using a validated model to predict their biological activity. This approach allows for the rational design of new, more potent analogues for synthesis and testing, thereby accelerating the drug discovery process. scielo.brkoreascience.kr

Table of Descriptors Used in QSAR Studies of Imidazole Derivatives

| Descriptor Type | Examples | Information Encoded | Potential Relevance to this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, ability to participate in electrostatic interactions, and reactivity. | Governs hydrogen bonding capacity of the sugar's OH groups and imidazole's N atoms. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. | Influences how the molecule fits into a protein's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The molecule's affinity for non-polar versus polar environments. | Determines how the molecule partitions into cell membranes. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the branching and connectivity of atoms in the molecule. | Encodes the overall shape and size of the glycoside structure. |

| 3D-QSAR Fields | CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Shape Indices) | Steric and electrostatic fields surrounding the aligned molecules. | Provides a 3D map of favorable and unfavorable interaction regions for receptor binding. wisdomlib.org |

In Silico Approaches for Reaction Mechanism Elucidation and Prediction

In silico approaches, utilizing computational chemistry and bioinformatics tools, have become indispensable for elucidating and predicting the mechanisms of complex chemical reactions. These theoretical investigations provide deep insights into reaction pathways, transition states, and the energetics involved in the synthesis of novel compounds like C-glycosyl imidazoles. The application of these methods to systems analogous to this compound, such as other C-nucleosides and imidazole derivatives, offers a framework for understanding its potential formation pathways.

Density Functional Theory (DFT) for Mechanism Elucidation

A primary tool for mechanistic studies is Density Functional Theory (DFT), which can model electronic structure to predict geometries, reaction energies, and activation barriers. Theoretical studies on the C-C glycosidic bond, the defining feature of C-glycosides, demonstrate the power of this approach.

For instance, a computational study on the C-C bond cleavage of the flavonoid C-glycoside 3”-oxo-puerarin was conducted using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net This research explored the reaction mechanism, finding that the process is initiated by the deprotonation of the glycosyl unit, rather than through a previously suggested quinoid intermediate which was found to be thermodynamically inaccessible. researchgate.net The calculations identified key anionic intermediates and transition states along the reaction coordinate, providing a detailed energy profile of the bond-cleaving event. researchgate.net Such studies explain the significant stability of the C-C bond and why the reverse reaction—the formation of a C-glycoside from its aglycone and a sugar—is not thermodynamically straightforward. researchgate.net

The investigation revealed that the cleavage of the C-glycosidic bond in the model compound involves substantial conformational changes in the pyranosyl ring. researchgate.net The study also pinpointed specific intermediates, such as a 2”C-dehydro-3”-oxo-puerarin anion, and calculated the free energy changes associated with their formation and subsequent conversion to the final products. researchgate.net

Table 1: Illustrative DFT-Calculated Free Energy Changes in C-Glycoside Cleavage This table is based on data from a theoretical study on 3"-oxo-puerarin and serves as an example of the data generated in computational investigations of C-glycoside reaction mechanisms.

| Reaction Step/Species | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|

| Overall Puerarin Metabolism | +4.99 (endergonic) | researchgate.net |

| Hexose enediolone to 3”-oxo-glucose | +4.59 | researchgate.net |

| 2a2C → C + 3a8 (Cleavage Products) | +28.26 | researchgate.net |

Predictive Algorithms for Reaction Pathways

Beyond elucidating mechanisms for known reactions, computational tools can also predict novel metabolic or synthetic pathways. Reaction class-similarity based prediction algorithms are an emerging area in this field. elifesciences.org These tools compare potential chemical transformations with a large database of known enzymatic reactions to predict whether a particular reaction is likely to occur. elifesciences.org

For example, a prediction tool was successfully used to define a novel bacterial metabolic pathway for the flavonoid O-glycoside tilianin. elifesciences.org The algorithm predicted a multi-step pathway involving O-deglycosylation, demethylation, and hydrogenation, and identified specific bacterial species capable of carrying out these transformations. elifesciences.org Such an approach could be applied to this compound to predict its potential metabolic fate in biological systems or to identify enzymes that could be used for its biocatalytic synthesis. acs.org The predictive power relies on calculating similarity scores between reaction classes (RClasses), with scores above a certain threshold (e.g., 0.8) indicating a high probability of a successful reaction. elifesciences.org

Computational Studies on Imidazole Synthesis

The formation of the imidazole ring itself is also a subject of computational investigation. Various synthetic routes to imidazole derivatives have been studied using DFT and other methods to understand the reaction mechanisms. researchgate.netresearchgate.net These studies can, for example, clarify the steps in cascade reactions that form the imidazole core, such as the sequence of Michael additions and intramolecular substitutions. researchgate.net By modeling these pathways, researchers can optimize reaction conditions to improve yields and regioselectivity for desired products. organic-chemistry.org

Table 2: Application of In Silico Methods to the Study of this compound

| Computational Method | Application to this compound | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of C-glycosidic bond formation mechanism | Transition state structures, activation energy barriers, reaction thermodynamics, conformational changes | researchgate.net |

| DFT | Investigation of imidazole ring synthesis (e.g., Debus or Van Leusen synthesis) | Step-wise mechanism, role of catalysts, prediction of regioselectivity | researchgate.netorganic-chemistry.org |

| Molecular Docking | Simulating interaction with enzyme active sites (e.g., C-glycoside synthases) | Binding modes, key amino acid interactions, substrate specificity | researchgate.netfrontiersin.org |

| Reaction-Similarity Algorithms | Prediction of potential biosynthetic or metabolic pathways | Hypothetical reaction sequences, identification of potential catalyzing enzymes/organisms | elifesciences.org |

Mechanisms of Biological Interactions and Molecular Recognition

Modulation of Enzymatic Activity by 1-Hexopyranosyl-1H-imidazole Analogues

Analogues of this compound serve as potent modulators of enzymatic activity, particularly targeting enzymes involved in the synthesis and breakdown of glycosidic bonds. Their structural features, which can mimic natural substrates or transition states, allow them to interact with the active sites or allosteric sites of these enzymes, leading to either inhibition or, in some cases, activation of catalytic processes.

Glycosyltransferases (GTs) are a class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. sigmaaldrich.comwikipedia.org The activity of these enzymes is crucial for the biosynthesis of essential glycoconjugates. nih.gov Imidazole-containing compounds and related heterocyclic structures have been investigated as inhibitors of these enzymes. nih.govrsc.org

The inhibition of glycosyltransferases by small molecules can occur through several mechanisms, principally competitive and noncompetitive inhibition. researchgate.net

Competitive Inhibition: In this modality, the inhibitor, often a structural analogue of the donor or acceptor substrate, competes for binding at the enzyme's active site. researchgate.net Deoxygenated acceptor analogues, for instance, can no longer be utilized as substrates but may still bind to the enzyme, acting as competitive inhibitors. researchgate.net The potency of such inhibitors (Ki) is often in a similar range to the Michaelis constant (Km) of the natural substrate. researchgate.net Kinetic analyses, such as Lineweaver-Burk plots, can identify competitive inhibition when plots at different inhibitor concentrations intersect on the vertical axis. portlandpress.com

Noncompetitive and Mixed-Type Inhibition: Noncompetitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme or the enzyme-substrate complex. nih.govresearchgate.net This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. researchgate.net In some cases, inhibitors can bind to both the free enzyme and the enzyme-substrate complex, leading to mixed-type inhibition. researchgate.net Docking studies have suggested that some noncompetitive imidazole-based inhibitors bind to an allosteric site near the primary active site. nih.gov The natural product tunicamycin, for example, acts as a non-competitive inhibitor of GlcNAc-1-phosphotransferase with respect to both the donor and acceptor substrates. rsc.org

The specific mechanism of inhibition by this compound analogues depends on the specific structure of the analogue and the target glycosyltransferase.

A significant challenge in the industrial application of glycosyltransferases is product inhibition, where the accumulation of the reaction product, often a nucleotide diphosphate (B83284) (e.g., UDP, GDP), inhibits the enzyme's activity. sigmaaldrich.com Several strategies have been developed to mitigate this issue:

Enzymatic Degradation of Product: One common approach is to add a phosphatase to the reaction mixture. The phosphatase degrades the inhibitory nucleotide diphosphate by removing the phosphate (B84403) group, thereby preventing its inhibitory effect and driving the reaction forward. sigmaaldrich.com

Enzyme Engineering: Modifying the enzyme's structure through protein engineering can reduce its affinity for the product, thus minimizing inhibition. numberanalytics.com For example, engineered nucleotidyltransferases have been developed that are less sensitive to feedback inhibition by the final NDP-sugar product. acs.org

Artificial Glycosylation: A novel strategy involves the synthetic glycosylation of the enzyme itself. In one study focusing on 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB), adding glucose to serine residues on flexible loops that trap the product in the active site increased the loops' interaction with water. vt.eduresearchgate.net This enhanced flexibility facilitates product release without significantly disrupting the binding of the reactant, thereby overcoming product inhibition. vt.eduresearchgate.netdigitellinc.com

Process Optimization: Adjusting reaction conditions such as pH and temperature, or immobilizing the enzyme to allow for continuous product removal, can also help to minimize the effects of product inhibition. numberanalytics.com

This compound analogues and simpler imidazole (B134444) compounds are recognized as potent inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. acs.orgrsc.org Their interactions have been particularly well-studied with β-glucosidases from Glycoside Hydrolase family 1 (GH1). nih.govnih.govresearchgate.net Gluco-azoles, including imidazole derivatives, function as competitive inhibitors by mimicking the transition state of the glycosidic bond hydrolysis reaction. acs.orgwhiterose.ac.uk

Research has demonstrated that imidazole itself inhibits the GH1 β-glucosidase from Spodoptera frugiperda (Sfβgly) via a partial competitive mechanism. nih.govnih.govresearchgate.net This type of inhibition occurs when the inhibitor binds to the enzyme's active site, but the resulting enzyme-inhibitor-substrate complex can still proceed to form a product, albeit less efficiently.

Computational docking and kinetic studies have confirmed that imidazole binds directly within the active site of Sfβgly. nih.govnih.gov This binding is not covalent and does not promote transglycosylation reactions. nih.gov Further evidence for active site binding comes from experiments where imidazole and the known competitive inhibitor cellobiose (B7769950) compete to inhibit the hydrolysis of a synthetic substrate. nih.govnih.gov X-ray crystallography of a related inhibitor, gluco-1H-imidazole, in complex with a β-glucosidase from Thermotoga maritima (TmGH1), revealed that the inhibitor binds in the active site in a ⁴E (envelope) conformation, similar to other potent glucoimidazole inhibitors. acs.orgwhiterose.ac.uk

The inhibitory potency of these compounds can be significant, with some imidazole derivatives exhibiting Ki values in the nanomolar range against sweet almond β-glucosidase. jst.go.jp

Table 1: Inhibitory Activity of Imidazole Analogues against β-Glucosidases This is an interactive table. Select a compound to see more details.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|

| Glucoimidazole | Sweet Almond β-Glucosidase | Low Nanomolar | Competitive | acs.org |

| Gluco-1H-imidazole | Sweet Almond β-Glucosidase | Micromolar | Competitive | acs.org |

| Gluco-1H-imidazole | Human GBA1 | ~3.9 µM | Competitive | acs.orgwhiterose.ac.uk |

| 4-Phenylimidazole | Sweet Almond β-Glucosidase | 6.6 µM | Competitive | jst.go.jp |

| 4-Benzylimidazole | Sweet Almond β-Glucosidase | 1.4 µM | Competitive | jst.go.jp |

| 4-(3'-phenylpropyl)imidazole | Sweet Almond β-Glucosidase | 0.07 µM | Competitive | jst.go.jp |

| ω-N-Benzoylhistamine | Sweet Almond β-Glucosidase | 0.06 µM | Competitive | jst.go.jp |

| Imidazole | Spodoptera frugiperda GH1 β-Glucosidase | Not specified | Partial Competitive | nih.govnih.gov |

The binding of imidazole-based inhibitors within the active site of GH1 β-glucosidases directly impacts both substrate affinity and the accessibility of key catalytic residues.

In the case of the partial competitive inhibition of Sfβgly by imidazole, the binding of the inhibitor reduces the enzyme's affinity for its substrate by approximately threefold. nih.govnih.govresearchgate.net However, the rate constant for the formation of the product from the enzyme-substrate complex remains unchanged. nih.gov The inhibitory effect, therefore, results from an apparent decrease in substrate affinity as the enzyme population shifts from its free state to the inhibitor-bound state. nih.gov

Furthermore, the presence of imidazole in the active site physically obstructs access to the catalytic residues. This was demonstrated by showing that imidazole protects the catalytic carboxylates of Sfβgly from chemical inactivation by carbodiimide, a molecule that would otherwise modify these residues. nih.govnih.govresearchgate.net This protective effect confirms that the inhibitor's binding modulates the accessibility of the catalytic machinery, providing a clear mechanism for its inhibitory action. nih.gov For protonated gluco-1H-imidazoles, charge-charge interactions with the active site's catalytic carboxylate residues are thought to contribute significantly to the binding energy and inhibitory potency. acs.orgwhiterose.ac.uk

Interactions with Glycosidases and Related Hydrolases (e.g., GH1 β-Glucosidases)

Partial Competitive Inhibition Mechanisms and Active Site Binding

Interactions with Protein Kinases and Cellular Signaling Pathways

The interaction of glycosyl-imidazole compounds with protein kinases and their subsequent influence on cellular signaling pathways is a significant area of research, particularly in the context of identifying novel therapeutic agents. While specific data on the direct interaction of this compound with a broad spectrum of kinases is not extensively detailed in publicly available research, the imidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.govgoogle.commdpi.com

Kinase Inhibition Mechanisms (e.g., BRAF, Aurora Kinase, FAK)

The imidazole ring serves as a versatile scaffold for designing selective kinase inhibitors. nih.gov Its derivatives have been investigated for their potential to target various kinases involved in cancer progression.

BRAF Kinase: The BRAF kinase, a key component of the MAPK signaling pathway, is a common target for inhibitors in cancer therapy, especially in melanomas harboring the BRAF V600E mutation. oncokb.org Imidazole-based compounds have been identified as inhibitors of BRAF kinase. researchgate.net While direct inhibitory data for this compound on BRAF is not available, the general class of imidazole-containing molecules has shown activity against this kinase. researchgate.net For instance, next-generation RAF inhibitors with different structural backbones have been developed to overcome resistance to existing drugs. nih.gov

Aurora Kinase: Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in oncology. medchemexpress.comnih.gov Several potent and selective Aurora kinase inhibitors are based on heterocyclic scaffolds, including imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives. plos.org For example, CCT137690, an imidazo[4,5-b]pyridine derivative, is a potent inhibitor of Aurora A, B, and C with IC50 values in the nanomolar range. apexbt.com Another compound, AMG-900, a pan-Aurora kinase inhibitor, also demonstrates low nanomolar IC50 values against Aurora A, B, and C. nih.gov Although specific inhibitory concentrations for this compound are not documented, the established success of imidazole-based structures as Aurora kinase inhibitors suggests the potential for this class of compounds.

| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |

| CCT137690 | Aurora A | 15 |

| Aurora B | 25 | |

| Aurora C | 19 | |

| AMG-900 | Aurora A | 5 |

| Aurora B | 4 | |

| Aurora C | 1 |

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. nih.gov Imidazo[1,2-a] google.comCurrent time information in Chatham County, US.mdpi.comtriazines have been designed as FAK inhibitors, with some showing IC50 values in the nanomolar range. nih.gov For instance, the most potent compound in one study exhibited an IC50 of 50 nM against FAK. nih.gov FAK Inhibitor 14, a tetraamine (B13775644) compound, also inhibits FAK autophosphorylation with an IC50 of 1 µM. sigmaaldrich.comacs.org While no direct data exists for this compound, these findings highlight the potential of imidazole-containing structures to target FAK.

Molecular Mechanisms Affecting Cell Proliferation and Apoptosis Pathways

The cytotoxic effects of imidazole derivatives are often linked to their ability to induce apoptosis and inhibit cell proliferation. nih.govnih.gov Studies on various cancer cell lines have shown that N-glycosyl imidazoles can inhibit cell growth. For example, certain 2-deoxy-β-d-glucopyranosylimidazoles have been evaluated for their antiproliferative activity against human cancer cell lines. mdpi.comnih.gov

The induction of apoptosis by imidazole-containing compounds can occur through various mechanisms. Some derivatives have been shown to impair the mitochondrial membrane potential and redox balance within cells, leading to cellular toxicity. nih.gov The cytotoxic effects of certain glycoside compounds have been linked to the induction of apoptosis through the modulation of apoptotic genes like Bax and p53, and the anti-apoptotic gene Bcl-2. scientificarchives.com For instance, some novel canthin-6-one (B41653) derivatives induce apoptosis in HT29 cells in a concentration-dependent manner. nih.gov While the specific pathways affected by this compound are not detailed, the broader class of glycosyl-imidazoles exhibits significant effects on cell viability and programmed cell death.

Nucleic Acid Interactions and DNA Stabilization

The interaction of small molecules with nucleic acid structures, particularly non-canonical forms like G-quadruplexes, is a promising avenue for therapeutic intervention.

c-MYC G-quadruplex DNA Stabilization

The promoter region of the c-MYC oncogene can form a G-quadruplex (G4) structure, which acts as a transcriptional silencer. nih.gov Stabilization of this G4 structure by small molecules can repress c-MYC transcription and is therefore a potential anti-cancer strategy.

A study focused on the design of sugar-substituted imidazole derivatives as selective c-MYC G4 ligands has shown promising results. In this research, the introduction of a carbohydrate moiety to a known c-MYC G4 ligand improved its binding, stabilization, and ability to disrupt protein binding to the G4 structure. Specifically, a derivative coupled with a d-glucose (B1605176) 1,2-orthoester demonstrated enhanced activity and led to c-MYC-dependent cancer cell death. This highlights that glycosylation of imidazole-based ligands is a viable strategy for targeting the c-MYC G-quadruplex. Furthermore, imidazole-modified G-quadruplex DNA has been shown to complex with metal cations, leading to significant thermal stabilization. nih.gov

Mechanisms of DNA Double-Strand Helix Breaking

There is currently no specific information available in the reviewed scientific literature detailing the ability of this compound or closely related C-glycosyl imidazoles to directly cause DNA double-strand breaks. The induction of double-strand breaks is a known mechanism of action for some anticancer agents, often leading to apoptosis. nih.gov For example, the deoxycytidine analogue CNDAC generates single-strand breaks that are converted to double-strand breaks, causing chromosomal aberrations and cell death. nih.gov However, similar studies on this compound have not been identified.

Inhibition of Topoisomerase Enzymes (Type IIR)

DNA topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.govmdpi.com They are validated targets for a number of clinically used anticancer drugs, known as topoisomerase II poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks. nih.govembopress.org

Currently, there is no specific research in the available literature that demonstrates the inhibition of topoisomerase IIα (a type IIR topoisomerase) by this compound or its close C-glycosyl imidazole analogues. While some imidazole-containing compounds have been investigated as topoisomerase inhibitors, the activity of the specific subclass of C-glycosyl imidazoles against topoisomerase II has not been reported. researchgate.net Some ruthenium complexes with imidazole ligands have been tested for their effect on topoisomerase II activity, but these are structurally distinct from this compound. researchgate.net

Histone Deacetylase (HDAC) and Sirtuin Modulation Mechanisms

Histone deacetylases (HDACs) and sirtuins (SIRTs) are crucial enzymes in epigenetic regulation, controlling the acetylation status of histones and other proteins. explorationpub.comnih.gov This modulation affects chromatin structure and gene expression, influencing various cellular processes, including cell cycle progression, apoptosis, and inflammation. explorationpub.comoaepublish.com The dysregulation of these enzymes has been implicated in a range of diseases, making them attractive therapeutic targets. explorationpub.comnih.gov

Histone Deacetylase (HDAC) Modulation:

HDACs are a class of zinc-dependent metalloenzymes that remove acetyl groups from lysine (B10760008) residues on histones and non-histone proteins. explorationpub.com This action generally leads to transcriptional repression. plos.org HDAC inhibitors (HDACis) have been developed to counteract this effect, and their mechanism often involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme. explorationpub.com While direct studies on this compound as an HDAC inhibitor are not prevalent in the provided search results, the imidazole scaffold is a known component in some HDACi designs. The imidazole ring can participate in interactions within the catalytic tunnel of HDACs. explorationpub.com The hexopyranosyl moiety could potentially influence solubility, cell permeability, and interactions with the "cap" region of the HDAC active site, which recognizes the substrate.

Sirtuin (SIRT) Modulation:

Sirtuins, classified as Class III HDACs, are NAD+-dependent deacetylases. nih.gov They are involved in a wide array of biological functions, and their modulation is a promising therapeutic strategy for various pathologies. nih.govnih.gov Sirtuin modulators can either inhibit or activate these enzymes. For instance, SIRT1, a well-studied sirtuin, is a target for activators like resveratrol (B1683913) and inhibitors. nih.gov The interaction of compounds with sirtuins can be competitive, with molecules binding to the substrate peptide site. mdpi.com A hexopyranosyl-imidazole derivative could potentially interact with the sirtuin active site. The imidazole portion might interact with the NAD+ binding pocket or the acetyl-lysine binding tunnel, while the sugar moiety could form hydrogen bonds with amino acid residues in the surrounding protein structure, influencing the compound's binding affinity and specificity. The modulation of sirtuins by such compounds could have implications for metabolic diseases, neurodegeneration, and cancer. nih.gov

Broad Principles of Molecular Recognition: Hydrogen Bonding, Van der Waals Forces, and Hydrophobic Interactions

The biological activity of this compound is fundamentally governed by its molecular recognition of target biomolecules. This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Hydrogen Bonding:

The imidazole ring of this compound is capable of acting as both a hydrogen bond donor and acceptor. osti.govresearchgate.net The nitrogen atom at position 1 (if protonated) can donate a hydrogen bond, while the nitrogen at position 3 can accept a hydrogen bond. osti.govwikipedia.org The hexopyranosyl moiety, with its multiple hydroxyl groups, is also a potent hydrogen bond donor and acceptor. These hydrogen bonding capabilities are crucial for the specific recognition of binding sites on target proteins, such as enzymes or receptors. nih.govnsf.gov For instance, the formation of a hydrogen-bond network can stabilize the complex between the ligand and the protein. nih.gov

Van der Waals Forces:

Hydrophobic Interactions:

Hydrophobic interactions are a major driving force in the binding of ligands to proteins in an aqueous environment. nih.gov The nonpolar parts of the this compound molecule, such as the hydrocarbon backbone of the sugar ring and the C-H bonds of the imidazole ring, can interact favorably with hydrophobic pockets in the target protein. researchgate.netresearchgate.netnih.gov This interaction is driven by the tendency of water molecules to maximize their own hydrogen bonding network by excluding nonpolar surfaces, effectively pushing the ligand into the binding site.

Mechanistic Studies of Anti-Protozoal Activity (e.g., T. cruzi CYP51 Inhibition)

Derivatives of imidazole are known to exhibit potent anti-protozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov A key target for these compounds is the sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govplos.org This enzyme is essential for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane. plos.org Inhibition of T. cruzi CYP51 disrupts membrane integrity and is lethal to the parasite. nih.govplos.org

Mechanism of CYP51 Inhibition:

Imidazole-based inhibitors, including derivatives that could be analogous to this compound, function as potent inhibitors of T. cruzi CYP51. nih.gov The mechanism of inhibition involves the imidazole nitrogen atom coordinating to the heme iron atom in the active site of the CYP51 enzyme. plos.org This coordination bond prevents the binding of the natural substrate, lanosterol, and thus blocks the demethylation reaction. plos.org

Structural studies of T. cruzi CYP51 in complex with imidazole-based inhibitors have revealed the molecular details of this interaction. nih.gov The inhibitor binds within the active site cavity, with the imidazole ring positioned to interact with the heme group. The substituents on the imidazole ring, which in this case would be the hexopyranosyl group, occupy other parts of the active site and contribute to the binding affinity and selectivity of the compound. nih.gov These interactions can include hydrogen bonds and van der Waals contacts with amino acid residues lining the active site cavity. nih.gov The high selectivity of some imidazole derivatives for T. cruzi CYP51 over the human ortholog is a critical factor in their therapeutic potential, as it minimizes off-target effects. nih.gov

Design and Development of 1 Hexopyranosyl 1h Imidazole Derivatives and Analogues

Rational Design Strategies for Enhanced Molecular Recognition

Rational drug design for 1-Hexopyranosyl-1H-imidazole derivatives aims to improve their interaction with biological targets. nih.gov This involves modifying the core structure to enhance binding affinity and selectivity.

One key strategy is the introduction of functional groups that can form additional interactions, such as hydrogen bonds, with the target protein. mdpi.com For instance, incorporating hydroxyl groups into the phenyl rings of related porphyrin-imidazole complexes has been shown to enable the formation of additional hydrogen bonds, leading to more stable complexes. mdpi.com This principle can be applied to the hexopyranosyl-imidazole scaffold to improve its molecular recognition.

Another approach involves designing hybrid molecules that combine the hexopyranosyl-imidazole scaffold with other pharmacophores. This hybrid pharmacophore approach can lead to compounds with novel or enhanced biological activities. nih.gov For example, creating hybrids of imidazole (B134444) with 1,2,3-triazoles has resulted in promising anticancer agents. nih.gov

The spatial arrangement of substituents on the imidazole and hexopyranosyl rings is also critical. The design process often focuses on creating derivatives where the appended functional groups are optimally positioned to interact with specific pockets or residues within the target's binding site. nih.gov

Below is a table summarizing rational design strategies:

| Strategy | Description | Example Application |

| Functional Group Modification | Introduction of groups (e.g., hydroxyl, amino) to form additional non-covalent interactions with the target. | Adding hydroxyl groups to enhance hydrogen bonding capabilities. mdpi.com |

| Hybrid Pharmacophore Approach | Combining the core scaffold with other known pharmacologically active motifs to create hybrid molecules. | Linking the imidazole moiety to a triazole ring to develop new anticancer agents. nih.gov |

| Stereochemical Control | Optimizing the three-dimensional arrangement of substituents to achieve a better fit within the biological target's binding site. | Ensuring the correct stereochemistry of the hexopyranose ring for optimal interaction. |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. | Substituting a carboxyl group with a tetrazole ring to enhance metabolic stability. |

Structure-Activity Relationship (SAR) Studies for Target Specificity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. jopir.in For this compound derivatives, SAR studies provide crucial insights for optimizing target specificity and potency. nih.gov

These studies involve systematically modifying different parts of the molecule—the hexopyranosyl moiety, the imidazole ring, and the linkage between them—and evaluating the resulting changes in biological activity. For instance, altering the substituents on the imidazole ring can significantly impact the compound's interaction with its biological target. nih.gov

Key findings from SAR studies on related imidazole derivatives have shown that:

Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring are critical. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting its binding affinity. ajrconline.org

The Hexopyranosyl Moiety: Modifications to the sugar portion, such as changes in stereochemistry or the addition of different functional groups, can influence both target recognition and pharmacokinetic properties.

A systematic SAR analysis allows for the identification of key structural features required for high potency and selectivity, guiding the design of more effective therapeutic agents. jopir.in

The following table outlines key areas of investigation in SAR studies for this scaffold:

| Molecular Component | Modification Strategy | Impact on Activity |

| Imidazole Ring | Introduction of various substituents (e.g., aryl, alkyl groups) at different positions. | Can significantly alter binding affinity and selectivity. nih.gov |

| Hexopyranose Moiety | Alteration of stereochemistry (e.g., glucose vs. galactose) or functional groups (e.g., acetylation, deoxygenation). | Affects target interaction and can modulate solubility and metabolic stability. |

| Linker | Variation of the glycosidic linkage (e.g., C-glycoside vs. N-glycoside) or insertion of a spacer. | Influences the conformational freedom and orientation of the two core components. |

Synthetic Accessibility and Diversification of the Hexopyranosyl-Imidazole Scaffold

The ability to synthesize a wide range of derivatives is essential for thorough SAR studies and the development of lead compounds. Various synthetic strategies have been developed to construct and diversify the imidazole scaffold. ajrconline.orgsemanticscholar.org

Classical methods like the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), provide a versatile route to substituted imidazoles. ajrconline.org More modern approaches, such as microwave-assisted synthesis and metal-catalyzed cyclization reactions, offer faster reaction times and higher yields. nih.govajrconline.org

For the glycosylation step, which attaches the hexopyranose sugar to the imidazole ring, methods like the Koenigs-Knorr reaction or the use of glycosyl donors with activating groups are commonly employed. The choice of synthetic route can influence the stereochemical outcome at the anomeric center, which is often crucial for biological activity.

The development of one-pot multicomponent reactions has streamlined the synthesis of complex imidazole derivatives, allowing for the rapid generation of a library of compounds for screening. nih.gov These methods are highly valued for their efficiency and atom economy. ijpsjournal.com

A summary of synthetic methodologies is provided below:

| Synthetic Method | Description | Advantages |

| Debus-Radziszewski Synthesis | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org | Versatile and well-established for creating the imidazole core. ajrconline.org |

| Van Leusen Imidazole Synthesis | Reaction involving a tosylmethyl isocyanide (TosMIC) with an aldehyde and a primary amine. ajrconline.org | Good for creating diverse substitutions on the imidazole ring. ajrconline.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. nih.govsemanticscholar.org | Rapid reaction times and often improved yields. nih.govsemanticscholar.org |

| Metal-Catalyzed Cyclization | Employs transition metal catalysts to facilitate ring formation. ajrconline.orgijpsjournal.com | High efficiency and selectivity. ijpsjournal.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product. nih.gov | High efficiency, atom economy, and rapid library generation. nih.govijpsjournal.com |

Fragment-Based Approaches and Lead Optimization in Scaffold Modification

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds. openaccessjournals.com This approach begins with the screening of small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. nih.govmdpi.com

Lead optimization is the subsequent process of refining the initial "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. openaccessjournals.com This involves iterative cycles of chemical synthesis and biological testing, guided by SAR data and structural information from techniques like X-ray crystallography or NMR. nih.gov

The key strategies in fragment-based design and lead optimization include:

Fragment Growing: Extending a bound fragment by adding new chemical functionalities to interact with adjacent regions of the binding site. frontiersin.org

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target. mdpi.com

Fragment Merging/Scaffold Hopping: Designing a novel molecule that incorporates the key features of multiple fragments or replaces the core scaffold while maintaining essential binding interactions. openaccessjournals.com

Chemoinformatics and Virtual Screening in Derivative Design

Chemoinformatics and virtual screening are indispensable computational tools in modern drug discovery, significantly accelerating the design of new derivatives. mdpi.comgrowingscience.com These methods allow for the rapid in silico evaluation of large compound libraries, helping to prioritize which molecules to synthesize and test experimentally. connectjournals.com

Virtual screening can be performed using either ligand-based or structure-based approaches. mdpi.com

Ligand-based virtual screening relies on the knowledge of existing active compounds. Methods like similarity searching or pharmacophore modeling are used to identify new molecules with similar properties.

Structure-based virtual screening , such as molecular docking, requires the three-dimensional structure of the biological target. connectjournals.com This allows for the prediction of how different this compound derivatives will bind to the target and an estimation of their binding affinity.

Chemoinformatics also plays a crucial role in designing compound libraries with optimal diversity and drug-like properties. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the pharmacokinetic profiles of designed derivatives at an early stage, helping to identify and eliminate candidates that are likely to fail later in development. nih.govmdpi.com

The integration of these computational methods into the design and development workflow enables a more focused and efficient search for potent and specific this compound-based therapeutic agents. growingscience.com

Emerging Research Directions and Non Therapeutic Applications

1-Hexopyranosyl-1H-imidazole as a Scaffold in Material Chemistry

The imidazole (B134444) ring is a fundamental building block in material science, recognized for its role in the development of ionic liquids, functional materials, and dyes. scispace.comnih.govresearchgate.net The incorporation of a hexopyranosyl unit onto this scaffold introduces new dimensions for material design. The sugar moiety imparts chirality, enhanced water solubility, and biocompatibility, properties that can be exploited to create novel materials.

For instance, substituted imidazole derivatives are utilized in the preparation of dyes for solar cells and other optical materials. researchgate.net The carbohydrate portion of this compound could be functionalized to tune the electronic and photophysical properties of such dyes. Furthermore, the imidazole core is integral to many ionic liquids. nih.gov A carbohydrate-substituted imidazole could serve as a precursor for chiral ionic liquids, which are of interest as specialized solvents or catalysts in asymmetric synthesis. The polyhydroxy nature of the hexopyranose ring offers multiple sites for further chemical modification, allowing for the creation of complex, tailored polymers and functional materials with specific recognition or self-assembly properties.

Catalytic Applications of this compound Derivatives

Imidazole derivatives have found significant use as catalysts in organic synthesis. scispace.com They can function as organo-catalysts, and their N-heterocyclic carbene (NHC) derivatives are highly effective ligands in transition metal catalysis. researchgate.netorganic-chemistry.org The development of catalysts that are efficient, reusable, and environmentally friendly is a major focus of current research. biomedres.us